methyl 3-formyl-1-methyl-1H-indole-2-carboxylate
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Overview
Description
Methyl 3-formyl-1-methyl-1H-indole-2-carboxylate is a chemical compound with the molecular formula C12H11NO3. It is an indole derivative, which is a significant class of heterocyclic compounds known for their presence in many natural products and pharmaceuticals. Indole derivatives have been extensively studied due to their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-formyl-1-methyl-1H-indole-2-carboxylate typically involves the functionalization of the indole core. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with aldehydes or ketones in the presence of an acid catalyst . Another approach is the palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines, which can be optimized using microwave irradiation to achieve high yields and regioselectivity .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis due to its simplicity and efficiency. The reaction conditions are typically optimized to ensure high yield and purity of the desired product. The use of microwave-assisted synthesis can also be scaled up for industrial applications, providing a more efficient and environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-formyl-1-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Methyl 3-carboxy-1-methyl-1H-indole-2-carboxylate.
Reduction: Methyl 3-hydroxymethyl-1-methyl-1H-indole-2-carboxylate.
Substitution: Various substituted indole derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl 3-formyl-1-methyl-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 3-formyl-1-methyl-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and DNA. The formyl group can participate in nucleophilic addition reactions, while the indole ring can engage in π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of biological targets and pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Methyl 3-formyl-1-methyl-1H-indole-2-carboxylate can be compared with other similar compounds, such as:
Methyl 3-formyl-1H-indole-2-carboxylate: Lacks the methyl group at the 1-position, which can influence its reactivity and biological activity.
Methyl 3-formyl-1H-indole-4-carboxylate:
Properties
IUPAC Name |
methyl 3-formyl-1-methylindole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-13-10-6-4-3-5-8(10)9(7-14)11(13)12(15)16-2/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWKFBYSXNWFSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C(=O)OC)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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